(3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol
Description
(3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol is a biphenyl derivative featuring three key functional groups: a methanol group at position 3, a triisopropylsilanyloxy (TIPS) group at position 6, and a chlorine atom at the 3' position of the biphenyl scaffold. The TIPS group, a bulky trialkylsilyl ether, serves as a protective moiety for the hydroxyl group, enhancing stability and modulating solubility . Structural elucidation of such compounds often relies on crystallographic tools like SHELX and spectroscopic methods such as NMR .
Properties
CAS No. |
887407-79-6 |
|---|---|
Molecular Formula |
C22H31ClO2Si |
Molecular Weight |
391.0 g/mol |
IUPAC Name |
[3-(3-chlorophenyl)-4-tri(propan-2-yl)silyloxyphenyl]methanol |
InChI |
InChI=1S/C22H31ClO2Si/c1-15(2)26(16(3)4,17(5)6)25-22-11-10-18(14-24)12-21(22)19-8-7-9-20(23)13-19/h7-13,15-17,24H,14H2,1-6H3 |
InChI Key |
BSDRGORYJVDFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)CO)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Biological Activity
(3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, antioxidant, and cytotoxic properties, supported by various studies and case analyses.
Chemical Structure and Properties
The compound features a biphenyl structure with a triisopropylsilanyloxy group and a chloro substituent, which may influence its biological interactions. Understanding its chemical properties is crucial for predicting its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, phenolic compounds derived from various plants have shown effectiveness against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| (3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol | E. coli | TBD | |
| Phenolic Extracts | Staphylococcus aureus | 15 | |
| Flavonoids | Listeria monocytogenes | 12 |
Antioxidant Activity
Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases. Studies suggest that methanol extracts containing phenolic compounds possess strong antioxidant capabilities due to their ability to scavenge free radicals and chelate metal ions .
Table 2: Antioxidant Assays for Related Compounds
| Compound | Assay Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| (3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol | DPPH | TBD | |
| Methanol Extracts | ABTS | 30 | |
| Flavonoids | FRAP | 25 |
Cytotoxicity
The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis through the activation of intrinsic pathways, although more research is necessary to elucidate the specific mechanisms involved .
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study investigating the effects of related compounds on breast cancer cell lines revealed that certain derivatives significantly reduced cell viability, suggesting potential therapeutic applications .
The biological activities of (3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol are likely attributed to its ability to interact with cellular targets at the molecular level:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may stem from the compound's ability to neutralize ROS, thereby protecting cells from oxidative damage.
- Induction of Apoptosis : Evidence suggests that this compound may activate apoptotic pathways in cancer cells, though further mechanistic studies are needed.
Scientific Research Applications
The compound (3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol is a complex organic molecule with various potential applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and environmental studies. This article explores its applications, supported by data tables and case studies.
Structure and Characteristics
- Molecular Formula : C19H26ClO2Si
- Molecular Weight : 350.95 g/mol
- CAS Number : 887407
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The presence of the triisopropylsilanyloxy group may enhance its bioavailability and metabolic stability.
- Case Study : Research indicates that derivatives of biphenyl compounds exhibit anti-cancer properties. For instance, modifications similar to those in (3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol have shown promise in inhibiting tumor growth in vitro and in vivo models .
Material Science
The unique silanyloxy group provides potential for application in the development of advanced materials, such as coatings and adhesives that require enhanced thermal stability and chemical resistance.
- Case Study : A study explored the use of siloxane-based compounds in creating durable coatings for industrial applications. The incorporation of silanyloxy groups significantly improved adhesion properties and resistance to environmental degradation .
Environmental Studies
Given its structure, (3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol may serve as an effective model compound for studying pollutant degradation pathways or as an intermediate in synthesizing environmentally friendly solvents.
Comparison with Similar Compounds
[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol
This compound (C₂₂H₁₇ClN₄O₃) shares a methanol group and a chlorine substituent but incorporates a triazine core instead of a biphenyl system. The phenoxy and chlorophenoxy groups introduce distinct electronic and steric effects compared to the TIPS-protected biphenyl framework of the target compound.
Hypothetical Biphenyl Methanol Derivatives
- 3'-Chloro-6-trimethylsilanyloxy-biphenyl-3-YL-methanol: Substituting TIPS with a smaller trimethylsilyl (TMS) group reduces steric hindrance, improving reactivity in nucleophilic environments.
Physicochemical Properties
Key Observations :
- Steric Effects : The TIPS group in the target compound significantly reduces solubility in polar solvents compared to the triazine analogue .
- Hydrogen Bonding: The methanol group in both compounds participates in hydrogen bonding, but steric shielding by TIPS in the target compound weakens this interaction, altering crystal packing behavior .
Research Findings and Analytical Insights
Crystallographic Analysis
The SHELX suite and ORTEP-3 are critical for resolving the three-dimensional structure of (3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol. The TIPS group introduces torsional strain in the biphenyl system, leading to dihedral angles distinct from unsubstituted biphenyls. Comparative studies with simpler analogues (e.g., unprotected biphenyl methanols) reveal that bulky silyl groups disrupt π-stacking interactions, favoring isolated molecular packing .
NMR Spectroscopy
NMR data (Table 2, ) highlight the electronic influence of substituents. In the target compound, the TIPS group deshields adjacent protons (δ 1.0–1.2 ppm for methyl groups), while the chlorine atom induces downfield shifts in aromatic protons. By contrast, the triazine analogue shows upfield shifts for protons near electronegative oxygen and nitrogen atoms .
Hydrogen Bonding and Aggregation
Graph-set analysis indicates that the methanol group in the target compound forms intramolecular hydrogen bonds with the TIPS oxygen, whereas the triazine analogue exhibits intermolecular hydrogen bonds with phenoxy groups. This difference impacts solubility and melting points, with the TIPS-protected compound displaying higher thermal stability .
Q & A
Q. What are the key considerations for optimizing the synthesis of (3'-Chloro-6-triisopropylsilanyloxy-biphenyl-3-YL)-methanol?
Methodological Answer: Synthesis optimization should focus on protecting group strategies (e.g., triisopropylsilyl ether stability under reaction conditions) and regioselectivity in biphenyl coupling. For example, DIBAL-H reduction of ester intermediates (as in analogous biphenyl methanol derivatives) requires strict temperature control (-70°C to 70°C) to avoid over-reduction or side reactions . Column chromatography parameters (e.g., silica gel type, solvent ratios like hexane/EtOAc 1:1) influence purification efficiency, as seen in similar triazine-methanol derivatives .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
Methodological Answer: Use - and -NMR to confirm substitution patterns on the biphenyl core. For instance, coupling constants () in aromatic protons (e.g., for para-substituted protons) and splitting patterns (e.g., doublets for isolated protons) help distinguish between ortho, meta, and para substituents. Integration of hydroxyl protons (e.g., ) and methylene groups adjacent to oxygen () is critical .
Q. Which crystallographic software is recommended for solving its crystal structure?
Methodological Answer: The SHELX system (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness with twinned or high-resolution data. Preprocessing with WinGX (for data integration) and ORTEP-3 (for graphical representation) ensures accurate visualization of thermal ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic results be resolved?
Methodological Answer: Contradictions (e.g., NMR suggesting planar geometry vs. crystallography showing torsional angles) require iterative validation. For example, compare -NMR-derived coupling constants with X-ray torsion angles. If discrepancies persist, DFT calculations (e.g., using Gaussian or ORCA) can model electronic effects influencing conformation .
Q. What hydrogen-bonding motifs are critical for stabilizing its crystal lattice?
Methodological Answer: Graph set analysis (as per Etter’s rules) identifies recurring motifs like dimers via hydroxyl-O–H···O interactions or weaker C–H···π contacts. In similar chlorinated biphenyls, directional hydrogen bonds between methanol groups and ether oxygens dominate, with graph descriptors (donor) and (acceptor) catalogued using Mercury or PLATON .
Q. How do steric effects from the triisopropylsilyl group influence reactivity?
Methodological Answer: The bulky triisopropylsilyl (TIPS) group reduces nucleophilic substitution rates at the 6-position. Comparative kinetic studies with smaller silyl groups (e.g., TMS) show 2–3x slower reaction rates in SNAr reactions. Steric maps generated with Avogadro or PyMOL quantify van der Waals clashes during transition-state modeling .
Q. What computational methods validate its electronic properties for catalytic applications?
Methodological Answer: Time-dependent DFT (TD-DFT) calculates UV-Vis absorption spectra (e.g., for π→π* transitions in biphenyl systems). Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) predicts redox behavior. For example, chlorinated biphenyls exhibit LUMO localization on the electron-deficient ring, guiding catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
